2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid
Description
2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid is a brominated pyrazole derivative featuring an oxyacetic acid (–OCH₂COOH) substituent at the 3-position of the pyrazole ring. The pyrazole core is substituted with a bromine atom at the 4-position and a methyl group at the 1-position.
Properties
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-9-2-4(7)6(8-9)12-3-5(10)11/h2H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHMXYVAIKQWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092064-60-1 | |
| Record name | 2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid typically involves the following steps:
Formation of 4-Bromo-1-methylpyrazole: This intermediate can be synthesized by brominating 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Etherification: The 4-bromo-1-methylpyrazole is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid.
Industrial Production Methods
While specific industrial production methods for 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Esterification and Amidation: The carboxylic acid group can be esterified or amidated to form esters or amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-(4-Amino-1-methylpyrazol-3-yl)oxyacetic acid or 2-(4-Mercapto-1-methylpyrazol-3-yl)oxyacetic acid can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Esterification Products: Esters of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid.
Scientific Research Applications
2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Drug Discovery: The compound’s unique structure allows it to be used in high-throughput screening for new therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
(a) Pyrazole-Based Analogs
2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic Acid
- Structure : Bromine (4-position), methyl (1-position), ethyl (3-position), and acetic acid (–CH₂COOH) at the 5-position.
- Key Differences : The acetic acid group replaces oxyacetic acid, altering hydrogen-bonding capacity. The ethyl group at the 3-position introduces steric bulk compared to the target compound’s unsubstituted 3-position. This may reduce solubility or binding efficiency in biological systems .
- (4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic Acid Structure: Bromine (4-position), cyclopropyl (3-position), and acetic acid (–CH₂COOH) at the 1-position. However, the acetic acid’s position (1-position vs. 3-position) may limit its ability to mimic the target compound’s interaction with biological targets .
(b) Non-Pyrazole Analogs
- 2-(3-Bromo-4-methoxyphenyl)acetic Acid Structure: Bromine (3-position), methoxy (4-position), and acetic acid (–CH₂COOH) on a phenyl ring. Key Differences: The phenyl ring’s planar geometry contrasts with the pyrazole’s aromatic heterocycle. The methoxy group is electron-donating, while bromine is electron-withdrawing, creating distinct electronic effects.
- Lornoxicam (2-[2-[2-(2,6-Dichlorophenyl)aminophenyl]acetyl]oxyacetic Acid) Structure: A non-steroidal anti-inflammatory drug (NSAID) with a complex oxyacetic acid-containing scaffold. Key Differences: Despite sharing the oxyacetic acid moiety, Lornoxicam’s extended aromatic system and dichlorophenyl groups contribute to its low solubility and gastrointestinal side effects. This highlights how structural complexity can compromise bioavailability compared to simpler pyrazole derivatives .
Biological Activity
2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid is a compound of interest in medicinal chemistry and agricultural science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo-substituted pyrazole ring linked to an oxyacetic acid moiety. This structural configuration is significant for its reactivity and interaction with biological targets.
The biological activity of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid primarily involves interaction with specific enzymes and receptors. It has been suggested that the compound can modulate enzyme activity, particularly in the context of aldo-keto reductases (AKRs), which are involved in steroid metabolism and other physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain AKR isoforms, particularly AKR1C1 and AKR1C3, which play roles in the metabolism of steroids and other substrates. The presence of the pyrazole ring enhances binding affinity and selectivity towards these enzymes .
Biological Activity Overview
The biological activities associated with 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid include:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although detailed investigations are needed to establish efficacy against specific pathogens.
- Herbicidal Properties : Similar compounds have shown herbicidal activity, suggesting that 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid may also exhibit selective herbicidal effects against economically important weeds while being compatible with crop plants .
Research Findings and Case Studies
Several studies have investigated the biological effects of pyrazole derivatives, focusing on their pharmacological potential:
Table 1: Summary of Biological Activities
Applications in Drug Discovery
The unique structure of 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid makes it a valuable building block in medicinal chemistry. It can be utilized in:
- High-throughput Screening : Its distinct properties allow for its use in screening libraries for new therapeutic agents targeting specific diseases.
- Synthesis of Novel Compounds : The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(4-Bromo-1-methylpyrazol-3-yl)oxyacetic acid, and how can its structure be validated?
- Methodology :
- Synthesis : Start with a 1-methylpyrazole precursor. Bromination at the 4-position can be achieved using bromine in acetic acid, similar to methods for related brominated arylacetic acids . Subsequent coupling with oxyacetic acid via nucleophilic substitution or ester hydrolysis may yield the target compound.
- Characterization :
- NMR Spectroscopy : Use 1H and 13C NMR to confirm substitution patterns (e.g., bromine placement, methyl group integration) and assess electronic effects on the pyrazole ring .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹) .
- Elemental Analysis : Verify purity and stoichiometry .
Q. How can researchers address impurities or byproducts formed during synthesis?
- Methodology :
- Chromatographic Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the target compound.
- Analytical Monitoring : Employ TLC or LC-MS to track reaction progress. For persistent impurities, optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions like over-bromination .
Q. What are the critical parameters for optimizing reaction yields in bromination steps?
- Methodology :
- Regioselectivity Control : Electronic effects of substituents influence bromine placement. For example, electron-donating groups (e.g., methyl) direct bromination to meta/para positions. Use acetic acid as a solvent to stabilize intermediates and enhance selectivity .
- Stoichiometry : Maintain a 1:1 molar ratio of precursor to bromine to avoid di-brominated byproducts .
Advanced Research Questions
Q. How do electronic and steric effects influence the crystal packing and hydrogen-bonding motifs of this compound?
- Methodology :
- X-ray Crystallography : Resolve the molecular structure to analyze dihedral angles (e.g., between the pyrazole ring and acetic acid moiety) and hydrogen-bonding patterns (e.g., R₂²(8) motifs forming dimers) .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., substituent electron-withdrawing/donating effects) with observed bond angles and packing behavior .
Q. What strategies can mitigate regioselectivity challenges in synthesizing brominated pyrazole intermediates?
- Methodology :
- Directed Ortho-Metalation : Introduce directing groups (e.g., methoxy) to guide bromine placement, followed by deprotection .
- Catalytic Systems : Explore transition-metal catalysts (e.g., Pd or Cu) for selective C–H activation and bromination .
Q. How can structural modifications to the pyrazole or acetic acid moieties alter biological or chemical reactivity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing bromine with other halogens or modifying the acetic acid chain) and evaluate their reactivity in coupling reactions or biological assays .
- Spectroscopic Probes : Use 15N NMR (if accessible) to study electronic environments of the pyrazole nitrogen atoms, which influence reactivity .
Q. What contradictions exist in reported synthetic routes, and how can they be resolved experimentally?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
